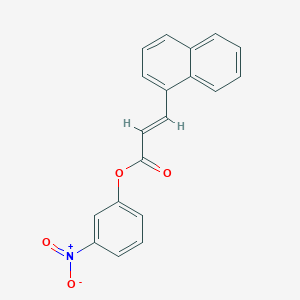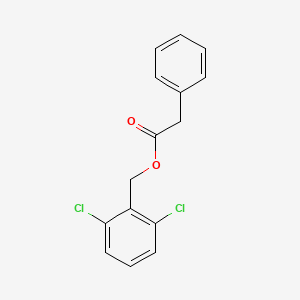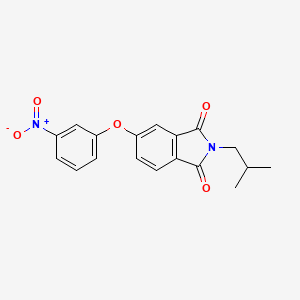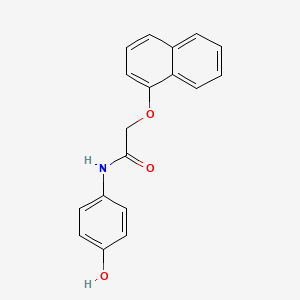![molecular formula C14H14ClN3O B5830690 N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as CPEU, is a chemical compound that has been extensively studied for its potential use in scientific research. CPEU is a potent inhibitor of protein kinase CK2, an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
CPEU inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its target proteins. CK2 is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, CPEU can modulate these processes, making it a potential therapeutic agent for a wide range of diseases.
Biochemical and Physiological Effects:
CPEU has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells, bacteria, and fungi, as well as modulate cellular processes such as cell growth, differentiation, and apoptosis. CPEU has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a wide range of diseases.
Advantages and Limitations for Lab Experiments
CPEU has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. It is also a potent inhibitor of CK2, making it a useful tool compound for studying the role of CK2 in cellular processes. However, CPEU does have some limitations. It is a relatively non-specific inhibitor, meaning that it can inhibit other kinases in addition to CK2. This can make it difficult to interpret the results of experiments using CPEU. Additionally, CPEU has poor solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for research on CPEU. One area of interest is the development of more specific inhibitors of CK2. This could help to overcome some of the limitations of CPEU and provide more precise tools for studying the role of CK2 in cellular processes. Another area of interest is the development of CPEU derivatives with improved solubility and pharmacokinetic properties. This could help to improve the efficacy and safety of CPEU as a potential therapeutic agent. Finally, there is interest in exploring the potential use of CPEU in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
CPEU can be synthesized by reacting 2-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CPEU. The synthesis of CPEU has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Scientific Research Applications
CPEU has been extensively studied for its potential use as a tool compound in scientific research. It is a potent inhibitor of CK2, an enzyme that is involved in a wide range of cellular processes. CK2 has been implicated in the development of cancer, and CPEU has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPEU has also been shown to inhibit the growth of other types of cells, including bacteria and fungi, making it a potential antimicrobial agent.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPWTHRTHRIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)

![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)

